![molecular formula C18H22FN7O2 B11709137 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)
2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-[(2-Fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with morpholine and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine typically involves the condensation of 2-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline: This compound shares a similar hydrazine and fluorophenyl structure but differs in its core scaffold.
Indole derivatives: These compounds also exhibit diverse biological activities and are structurally related due to the presence of aromatic rings.
Uniqueness
2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine is unique due to its triazine core and the presence of both morpholine and fluorophenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H22FN7O2 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22FN7O2/c19-15-4-2-1-3-14(15)13-20-24-16-21-17(25-5-9-27-10-6-25)23-18(22-16)26-7-11-28-12-8-26/h1-4,13H,5-12H2,(H,21,22,23,24)/b20-13+ |
InChI-Schlüssel |
LXNDPUVGNIMLPV-DEDYPNTBSA-N |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3F)N4CCOCC4 |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3F)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


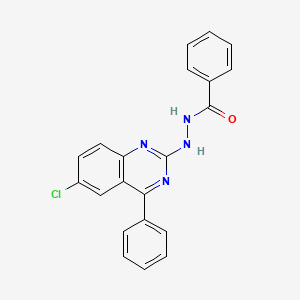

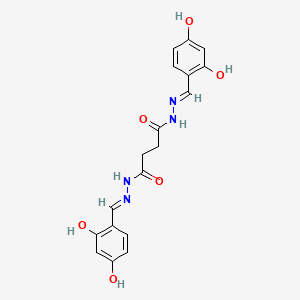
![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
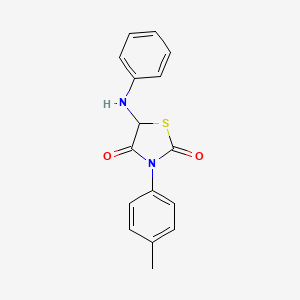
![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
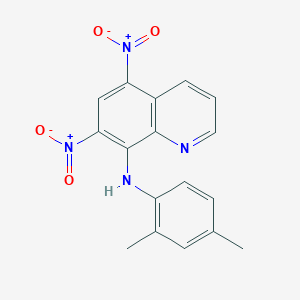
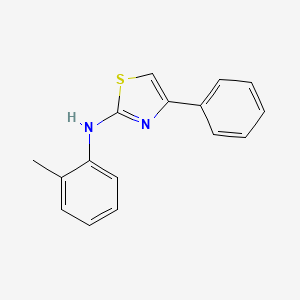
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
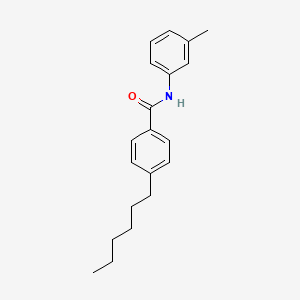
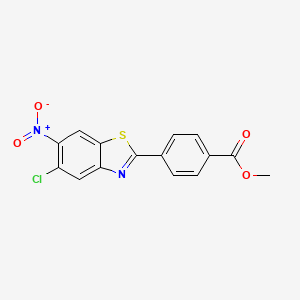
![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
